molecular formula C19H21FN4 B1418280 N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1170570-49-6

N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No. B1418280
M. Wt: 324.4 g/mol
InChI Key: RWFIDHLHJQGQAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of tetrachloro-4-fluorobenzyl-spiro(N/O)cyclotriphosphazene involves the substitution reaction of hexachlorocyclotriphosphazatriene with sodium 3-(4-fluorobenzylamino)-1-propanoxide . Another example is the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Molecular Structure Analysis

The molecular structure of related compounds such as 4-(4-Fluorobenzyl)piperidine and Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate has been determined . The molecular formula of 4-(4-Fluorobenzyl)piperidine is C12H16FN , and that of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is C20H28FNO4 .


Chemical Reactions Analysis

The chemical reactions involving related compounds are complex and involve various stages. For instance, the synthesis of tetrachloro-4-fluorobenzyl-spiro(N/O)cyclotriphosphazene involves substitution reactions . Unfortunately, specific chemical reactions involving “N-(4-Fluorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” are not available.


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 4-(4-Fluorobenzyl)piperidine and Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate have been studied . For instance, 4-(4-Fluorobenzyl)piperidine has an average molecular weight of 193.2605 and a monoisotopic mass of 193.126677722 . Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate has an average molecular weight of 365.439 Da and a monoisotopic mass of 365.200226 Da .

Scientific Research Applications

Applications in Neuropharmacology

Quinoxaline derivatives, similar to the compound , have been explored for their potential neuropharmacological applications. For instance, compounds like CX516, which is a modulator of the AMPA receptor, have been tested as potential treatments for conditions like schizophrenia. These studies aim to understand how quinoxaline derivatives can influence neuroreceptor activity and potentially offer new therapeutic pathways for neurological disorders (Marenco et al., 2002).

Cancer Research

In cancer research, quinoxaline derivatives are examined for their mutagenic and carcinogenic properties, especially those formed during the cooking of meat at high temperatures, known as heterocyclic amines (HCAs). Studies have focused on identifying the presence and effects of these compounds in food and their potential links to cancer risk. Research into HCAs like MeIQx, a compound structurally related to quinoxalines, helps in understanding the dietary exposure to carcinogens and their role in cancer development (Ushiyama et al., 1991).

Organic Chemistry and Catalysis

Quinoxaline derivatives also find applications in organic chemistry as catalysts in various reactions. For example, studies have shown the use of natural amino acids like L-proline in catalyzing the synthesis of heterocyclic compounds, including quinoxalines. These reactions are significant in the development of pharmaceuticals and fine chemicals, demonstrating the versatility of quinoxaline derivatives in synthetic organic chemistry (Thorat et al., 2022).

Environmental and Health Studies

Research into the environmental and health impacts of quinoxaline derivatives includes studying their presence in biological systems and their potential toxicological effects. For example, the detection of carcinogenic HCAs like MeIQx in the plasma of patients with uremia before hemodialysis treatment highlights the importance of monitoring these compounds and understanding their implications for health (Yanagisawa & Wada, 1989).

Safety And Hazards

The safety and hazards associated with related compounds such as 4-Fluorobenzyl alcohol have been documented . It is classified as a flammable liquid (Category 4, H227) and precautions should be taken to avoid exposure .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-22-18-19(9-11-21-12-10-19)24-17-4-2-1-3-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFIDHLHJQGQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=NCC3=CC=C(C=C3)F)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 3
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 4
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 5
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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